![molecular formula C9H7BrN2O2 B1416165 4-溴-1H-吡咯并[2,3-c]吡啶-2-羧酸甲酯 CAS No. 870235-32-8](/img/structure/B1416165.png)
4-溴-1H-吡咯并[2,3-c]吡啶-2-羧酸甲酯
描述
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: is a brominated heterocyclic organic compound. It is characterized by its molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound is a light-yellow solid with a melting point range of 0-8°C. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically begins with 1H-pyrrolo[2,3-c]pyridine-2-carboxylate as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring system under controlled conditions to introduce the bromo group at the 4-position.
Methylation Reaction: The final step involves the methylation of the carboxylate group using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like ammonia (NH3) or alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions, room temperature.
Reduction: NaBH4, LiAlH4, in anhydrous ether, low temperature.
Substitution: NH3, alkyl halides, polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
科学研究应用
Chemistry: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities. Industry: It is utilized in the development of advanced materials and chemical sensors due to its unique structural and electronic properties.
作用机制
Target of Action
The primary targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” are currently unknown . This compound is a derivative of pyrrolopyridine, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrrolopyridine derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . .
Biochemical Pathways
Without specific information on the biological targets of “methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate”, it’s challenging to determine the exact biochemical pathways this compound affects
生化分析
Biochemical Properties
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This interaction highlights the potential of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a therapeutic agent in cancer treatment.
Cellular Effects
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting the FGFR signaling pathway . Additionally, it affects cell migration and invasion, which are critical processes in cancer metastasis . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in studying cellular functions and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of action of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its binding to the FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis and inhibit cell proliferation. Additionally, it may interact with other biomolecules, such as proteins and enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its inhibitory effects on FGFRs over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ toxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may also exhibit biological activity . Its impact on metabolic flux and metabolite levels can provide insights into its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects. Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of the compound in therapeutic applications.
Subcellular Localization
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
相似化合物的比较
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Uniqueness: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is distinguished by its bromo group at the 4-position, which influences its reactivity and biological activity compared to similar compounds without this substitution.
属性
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVGEOVGDOBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653294 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870235-32-8 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
![4-(2-Bromo-6-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416085.png)
![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
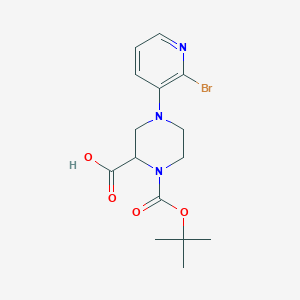
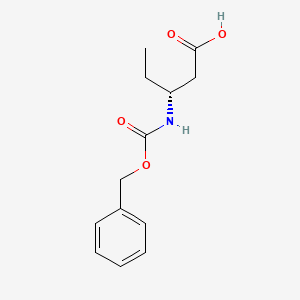
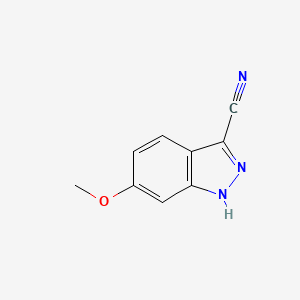
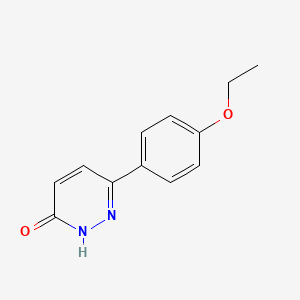
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
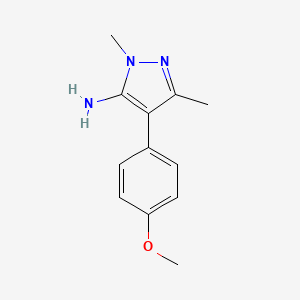
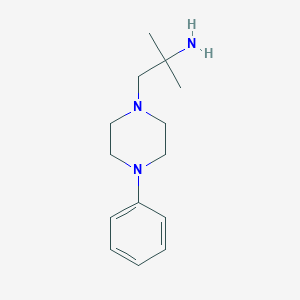

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
